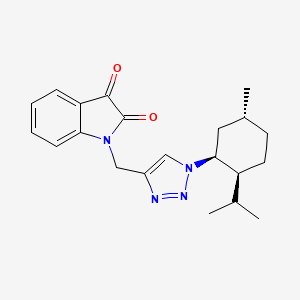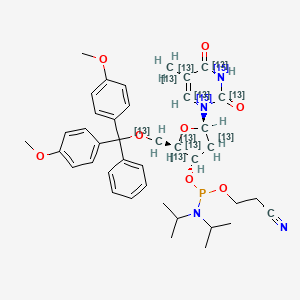
CD33 splicing modulator 1 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CD33 splicing modulator 1 hydrochloride is a compound known for its ability to modulate the splicing of CD33 pre-mRNA
Méthodes De Préparation
The synthetic routes and reaction conditions for CD33 splicing modulator 1 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
CD33 splicing modulator 1 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
CD33 splicing modulator 1 hydrochloride has a wide range of scientific research applications In chemistry, it is used as a tool to study the splicing mechanisms of pre-mRNA In biology, it helps in understanding the role of CD33 in regulating microglia activityAdditionally, it may have industrial applications in the development of new therapeutic agents targeting CD33-mediated pathways .
Mécanisme D'action
The mechanism of action of CD33 splicing modulator 1 hydrochloride involves the modulation of CD33 pre-mRNA splicing. The compound increases exon 2 skipping in cellular mRNA pools, which affects the expression of CD33. CD33 is a myeloid lineage cell surface receptor that regulates microglia activity. By modulating the splicing of CD33 pre-mRNA, the compound can influence the activity of microglia and potentially impact neurodegenerative disease processes .
Comparaison Avec Des Composés Similaires
CD33 splicing modulator 1 hydrochloride is unique in its ability to modulate CD33 pre-mRNA splicing. Similar compounds include other splicing modulators that target different pre-mRNA sequences or splicing factors. These compounds may have different molecular targets and mechanisms of action, but they share the common feature of influencing mRNA splicing. Examples of similar compounds include herboxidiene and GEX1 compounds, which also modulate splicing but target different pathways .
Propriétés
Formule moléculaire |
C25H26ClFN6O |
|---|---|
Poids moléculaire |
481.0 g/mol |
Nom IUPAC |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
Clé InChI |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
SMILES canonique |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)

